Fmoc-D-Aph(tBuCbm)-OH

Peptide Synthesis Chiral Purity Analytical Characterization

This protected phenylalanine derivative is a critical building block for the solid-phase synthesis of the gonadotropin-releasing hormone (GnRH) antagonist Degarelix, used in advanced prostate cancer therapy. The tert-butylcarbamoyl (tBuCbm) side-chain protection is essential to prevent hydantoin‑related impurities that form with unprotected analogs, ensuring high‑yield, high‑purity assembly of the decapeptide. Procuring this compound with ≥98% purity, chiral integrity, and low residual impurity levels (≤0.3%) is mandatory for API production and regulatory‑compliant research.

Molecular Formula C29H31N3O5
Molecular Weight 501.583
CAS No. 1433975-21-3
Cat. No. B2572136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Aph(tBuCbm)-OH
CAS1433975-21-3
Molecular FormulaC29H31N3O5
Molecular Weight501.583
Structural Identifiers
SMILESCC(C)(C)NC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C29H31N3O5/c1-29(2,3)32-27(35)30-19-14-12-18(13-15-19)16-25(26(33)34)31-28(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,31,36)(H,33,34)(H2,30,32,35)/t25-/m1/s1
InChIKeyZDEKLTOYUSVJAK-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Aph(tBuCbm)-OH (CAS 1433975-21-3) for Precision Solid-Phase Peptide Synthesis: Procurement & Characterization Data


Fmoc-D-Aph(tBuCbm)-OH (CAS 1433975-21-3) is a protected D-α-aminophenylalanine derivative employed as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) [1]. It features an Fmoc (9-fluorenylmethoxycarbonyl) group for base-labile Nα-protection and a tert-butylcarbamoyl (tBuCbm) side-chain modification, enabling the incorporation of a D-Aph(Cbm) residue into complex peptide sequences, notably for the synthesis of the gonadotropin-releasing hormone (GnRH) antagonist Degarelix . The compound is characterized by a molecular weight of 501.57 g/mol and a chemical formula of C₂₉H₃₁N₃O₅ .

Why Fmoc-D-Aph(tBuCbm)-OH is Not Interchangeable with Unprotected or Standard D-Aph Analogs


The substitution of Fmoc-D-Aph(tBuCbm)-OH with a structurally similar but unprotected analog, such as Fmoc-D-Aph(Cbm)-OH, introduces significant risks to synthetic integrity and yield. The tBuCbm group provides an orthogonal, acid-labile protecting layer that is essential for preventing unwanted side-chain reactions during the repeated base-mediated Fmoc deprotection cycles of SPPS [1]. Without this protection, the free carbamoyl moiety is susceptible to side reactions that can generate difficult-to-remove impurities, as evidenced by the documented formation of hydantoin-related impurities (0.1-0.3%) during aqueous deprotection steps [2]. This necessitates the use of the tBuCbm-protected derivative to ensure high fidelity in the assembly of sensitive peptides like Degarelix .

Quantitative Differentiation Guide for Fmoc-D-Aph(tBuCbm)-OH Procurement


Enhanced Chiral Purity for Fmoc-D-Aph(tBuCbm)-OH Versus the Non-tBu Protected Analog

The procurement of Fmoc-D-Aph(tBuCbm)-OH can be secured with a higher chiral purity specification (≥99.5% by HPLC) compared to the commonly available non-tert-butyl protected analog, Fmoc-D-Aph(Cbm)-OH [1]. Commercial listings for Fmoc-D-Aph(Cbm)-OH typically report a minimum purity of 97-98% [2]. This difference in enantiomeric excess is critical for minimizing the formation of diastereomeric impurities in the final peptide, which can be challenging and costly to separate [1].

Peptide Synthesis Chiral Purity Analytical Characterization

Quantified Stability Advantage: Shelf-Life Data for Stock Solution Storage

Fmoc-D-Aph(tBuCbm)-OH exhibits quantifiable stability under common laboratory storage conditions. Vendor guidelines provide specific shelf-life data: stock solutions stored at -80°C are stable for 6 months, while those stored at -20°C should be used within 1 month [1]. This provides a clear, quantitative metric for planning synthesis campaigns and managing reagent inventory, ensuring the building block is used before significant degradation occurs [2].

Stability Storage Conditions Peptide Synthesis Workflow

Orthogonal Protecting Group Strategy: Fmoc/tBuCbm Versus Unprotected D-Aph(Cbm)

The tBuCbm group on Fmoc-D-Aph(tBuCbm)-OH provides an orthogonal, acid-labile protection strategy that is fundamentally different from the unprotected carbamoyl group in Fmoc-D-Aph(Cbm)-OH [1]. This allows for the selective removal of the tBuCbm group under acidic conditions (e.g., TFA) while leaving the base-labile Fmoc group and other acid-sensitive side-chain protections intact. In contrast, the free carbamoyl group in Fmoc-D-Aph(Cbm)-OH is vulnerable to side reactions throughout the synthesis, a limitation directly addressed by the tBuCbm modification [2].

Orthogonal Protection SPPS Side-Chain Protection

Key Application Scenarios for Procuring Fmoc-D-Aph(tBuCbm)-OH


GMP-Compliant Manufacture of Degarelix for Advanced Prostate Cancer Therapy

This compound is a critical, designated intermediate in the solid-phase synthesis of Degarelix (Firmagon®), a third-generation GnRH antagonist used to treat advanced prostate cancer . The specific quality indicators for this building block, such as purity (≥99.0%) and maximum impurity levels (≤0.3%), are aligned with the stringent requirements for producing an active pharmaceutical ingredient (API) [1]. Its procurement is essential for any manufacturer or CRO involved in the production or analysis of this complex decapeptide.

Synthesis of Novel Peptide Therapeutics Containing a Protected D-Aph(Cbm) Moiety

Researchers developing new peptide-based drugs, particularly those requiring the incorporation of a D-4-aminophenylalanine derivative, will require Fmoc-D-Aph(tBuCbm)-OH to ensure the correct side-chain functionality is installed without interference [2]. The orthogonal tBuCbm protection allows for the late-stage, selective unveiling of the carbamoyl group after the main peptide chain has been assembled, a critical step for generating the final, biologically active pharmacophore.

Academic and Industrial Research on GnRH Antagonist Structure-Activity Relationships (SAR)

For laboratories conducting SAR studies on peptide GnRH antagonists, the ability to reliably incorporate the D-Aph(Cbm) residue is paramount. Using the tBuCbm-protected building block ensures high-fidelity synthesis of analogs, allowing for accurate interpretation of biological data and minimizing the risk that impurities from synthetic artifacts confound the assay results .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Aph(tBuCbm)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.